1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one
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Overview
Description
“1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one” is a complex organic compound that features a bicyclic structure with an imidazole ring and a phenylthio group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one” typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by functional group modifications to introduce the imidazole ring.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine.
Attachment of the Phenylthio Group: The phenylthio group can be attached through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the phenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with imidazole rings are often studied for their enzyme inhibitory activities. This compound could potentially inhibit enzymes that interact with imidazole-containing substrates.
Medicine
Medicinally, such compounds are investigated for their potential as therapeutic agents
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with imidazole rings can interact with metal ions in enzymes, inhibiting their activity. The bicyclic structure may also allow for interactions with specific receptors or proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-1-yl)-3-(phenylthio)propan-1-one: Lacks the bicyclic structure but contains the imidazole and phenylthio groups.
8-Azabicyclo[3.2.1]octane derivatives: Similar bicyclic structure but different functional groups.
Uniqueness
The uniqueness of “1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one” lies in its combination of a bicyclic core, an imidazole ring, and a phenylthio group. This combination of features is rare and can lead to unique biological and chemical properties.
Properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-19(8-11-24-18-4-2-1-3-5-18)22-15-6-7-16(22)13-17(12-15)21-10-9-20-14-21/h1-5,9-10,14-17H,6-8,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDPRJUXDOREFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCSC3=CC=CC=C3)N4C=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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